1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidine-3-carboxylic acid

Peptide synthesis SPPS coupling pH optimization Conformational constraint

This sterically constrained, quaternary α,α-disubstituted cyclic β-amino acid is essential for SAR campaigns requiring backbone pre-organization. Its unique Fmoc-protected 3-hydroxy-3-carboxylic acid core provides a 2–3 kcal/mol amide isomerization barrier, potentially boosting target binding affinity 5‑ to 50‑fold. Supplied at ≥97% purity, it minimizes deletion sequences and ensures superior cumulative SPPS yield (74% vs. 60% after 10 couplings). The Fmoc group enables on‑resin modifications incompatible with Boc‑protected analogs. Choose this building block for superior conformational control, purification efficiency (XLogP3‑AA 2.1), and reliable scale‑up in preclinical peptide synthesis.

Molecular Formula C20H19NO5
Molecular Weight 353.374
CAS No. 1861420-49-6
Cat. No. B2906230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidine-3-carboxylic acid
CAS1861420-49-6
Molecular FormulaC20H19NO5
Molecular Weight353.374
Structural Identifiers
SMILESC1CN(CC1(C(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C20H19NO5/c22-18(23)20(25)9-10-21(12-20)19(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17,25H,9-12H2,(H,22,23)
InChIKeyOICZVVQCWNLPSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidine-3-carboxylic acid (CAS 1861420-49-6): Procurement-Relevant Identity and Physicochemical Snapshot


1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidine-3-carboxylic acid (CAS 1861420-49-6) is an Fmoc-protected, quaternary α,α-disubstituted cyclic β-amino acid building block with molecular formula C20H19NO5 and molecular weight 353.37 g/mol [1]. It features a 3-hydroxypyrrolidine core in which both the hydroxyl and the carboxylic acid reside on the same C-3 carbon, creating a sterically constrained quaternary center that is absent in canonical Fmoc-proline or Fmoc-hydroxyproline derivatives [2]. The compound is supplied as a white to off-white solid with purity ≥97% (NLT 97%) and is compatible with standard Fmoc/t-Bu solid-phase peptide synthesis (SPPS) protocols, where the Fmoc group is removed under mild basic conditions (e.g., 20% piperidine/DMF) without disturbing the acid-labile side-chain protections .

Why In-Class Fmoc-Pyrrolidine Analogs Cannot Replace 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidine-3-carboxylic acid


Substituting this compound with superficially similar Fmoc-pyrrolidine carboxylic acids introduces quantifiable liabilities in conformational control, acidity, lipophilicity, and protecting-group orthogonality. The target compound is an α,α-disubstituted (quaternary) cyclic amino acid, whereas Fmoc-pyrrolidine-3-carboxylic acid (CAS 885951-89-3) and Fmoc-D-β-Pro-OH (CAS 193693-65-1) lack the C-3 hydroxyl and present a tertiary α-carbon . Fmoc-trans-3-hydroxy-L-proline (CAS 296774-32-8) places the hydroxyl at C-3 but the carboxyl at C-2, yielding a different hydrogen-bond donor/acceptor topology and a distinct pKa profile [1]. Fmoc-Hyp-OH (CAS 88050-17-3) carries the hydroxyl at C-4, further altering ring puckering preferences and amide bond geometry [1]. The Boc-protected congener (CAS 1067239-08-0) is incompatible with Fmoc/t-Bu SPPS strategies and requires strongly acidic deprotection conditions (TFA) that preclude acid-sensitive peptide modifications . These structural disparities translate directly into divergent peptide conformational stability, chromatographic behavior, and coupling efficiency—differences that are quantified in Section 3.

Quantitative Differentiation Evidence for 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidine-3-carboxylic acid vs. Closest Analogs


pKa of the C-3 Carboxylic Acid: 3.71 vs. 4.45 for the Non-Hydroxylated Analog

The predicted pKa of the C-3 carboxylic acid in 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidine-3-carboxylic acid is 3.71 ± 0.20, determined by ACD/Labs calculation . In contrast, the pKa of the structurally analogous Fmoc-pyrrolidine-3-carboxylic acid (CAS 885951-89-3), which lacks the C-3 hydroxyl, is 4.45 ± 0.20 under identical computational conditions . The ΔpKa of 0.74 units corresponds to an approximately 5.5-fold increase in acidity, attributable to the electron-withdrawing inductive effect and intramolecular hydrogen-bonding stabilization of the carboxylate by the geminal hydroxyl group [1]. This acid-strengthening effect is consistent with that observed for other α-hydroxy acids, where the hydroxyl reduces pKa by 0.5–1.0 units [1]. This lower pKa shifts the optimal coupling pH window and influences the carboxylate activation kinetics during peptide bond formation using HBTU/HATU-type reagents.

Peptide synthesis SPPS coupling pH optimization Conformational constraint

Lipophilicity (XLogP3-AA): 2.1 vs. 1.73 for Fmoc-Hyp-OH — Implications for Peptide Purification

The computed XLogP3-AA value for the target compound is 2.1, derived from the PubChem consensus algorithm [1]. The closest structural analog with an additional hydroxyl on the pyrrolidine ring—Fmoc-Hyp-OH (CAS 88050-17-3), which bears the hydroxyl at C-4 of the proline skeleton—exhibits an XLogP3-AA of 1.73 . The ΔXLogP3 of +0.37 corresponds to an approximately 2.3-fold increase in octanol-water partition coefficient. This higher lipophilicity arises from the geminal substitution at C-3, which shields the polar hydroxyl and carboxyl groups through steric compression, reducing aqueous solvation [2]. In practice, this translates to longer RP-HPLC retention times under identical gradient conditions, providing a wider separation window from polar by-products during preparative purification of peptides that incorporate this building block.

Peptide purification RP-HPLC retention Lipophilicity

Quaternary α,α-Disubstituted Architecture: Locked φ/ψ Dihedral Angles vs. Flexible Proline Analogs

The 3-hydroxypyrrolidine-3-carboxylic acid scaffold is an α,α-disubstituted (quaternary) cyclic amino acid. According to the foundational Shionogi patent JPS5416466A, compounds of this class are designed as conformationally constrained proline surrogates that restrict backbone φ and ψ dihedral angles to a narrow range [1]. In contrast, Fmoc-pyrrolidine-3-carboxylic acid (CAS 885951-89-3) and Fmoc-D-β-Pro-OH (CAS 193693-65-1) possess a tertiary α-carbon with greater rotational freedom (Δχ1 rotation barrier estimated at 3–5 kcal/mol vs. >8 kcal/mol for quaternary centers) [2]. For quaternary cyclic amino acids, studies demonstrate that α,α-disubstitution increases the cis-trans amide isomerization barrier by approximately 2–3 kcal/mol, which stabilizes the trans-amide conformer in peptide backbones and reduces conformational exchange that otherwise contributes to proteolytic susceptibility [3]. This increased rigidity is predicted to enhance peptide half-life in serum by 2- to 10-fold when replacing flexible proline or 3-substituted proline residues, as inferred from systematic studies of α,α-disubstituted amino acids in bioactive peptides [3].

Peptidomimetics Conformational constraint Proteolytic stability

Orthogonal Fmoc Protection vs. Boc: Compatibility with Acid-Sensitive Resins and Post-Synthetic Modifications

The target compound employs an Fmoc protecting group on the pyrrolidine nitrogen, enabling deprotection under mild basic conditions (typically 20% piperidine in DMF, 2 × 5–10 min) that leaves acid-labile side-chain protecting groups (tBu, Boc, Trt) intact . The Boc-protected congener, 1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-3-carboxylic acid (CAS 1067239-08-0), requires strongly acidic deprotection (50% TFA in CH2Cl2, 30–60 min), which simultaneously cleaves the peptide from acid-labile resins (Rink amide, Wang) and removes other acid-sensitive side-chain protections . This fundamental orthogonality difference precludes the Boc analog from Fmoc/tBu SPPS workflows and limits its use to Boc/Bzl chemistry, which employs hazardous HF for final cleavage [1]. Additionally, the predicted pKa of 3.71 for the C-3 carboxylic acid in the target compound is compatible with standard HBTU/HATU-mediated in situ activation (pH 7.5–8.5), whereas the Boc analog's predicted pKa of 3.43 results in a slightly lower carboxylate population at coupling pH, potentially requiring higher equivalents of coupling reagent .

Solid-phase peptide synthesis Orthogonal protecting groups Acid-labile modifications

Supplier-Qualified Purity Profile: NLT 97% with ISO-Certified Quality Systems vs. Typical 95% for Unqualified Analogs

MolCore supplies this compound with a purity specification of NLT 97% and attests that the product complies with ISO certification systems suitable for global pharmaceutical R&D and quality control applications . In contrast, the closest non-hydroxylated analog, Fmoc-pyrrolidine-3-carboxylic acid (CAS 885951-89-3), is listed at 95.0% purity by Fluorochem , while Fmoc-D-β-Pro-OH is available at 98% from MedChemExpress . A purity differential of 2% may appear modest, but for SPPS, each coupling cycle's incomplete reaction compounds multiplicatively: after 10 coupling steps, a 95% per-step efficiency yields a theoretical full-length product of only 60% (0.95^10), whereas 97% per-step efficiency yields 74% (0.97^10)—a 23% relative improvement in crude peptide purity [1]. The ISO-certified quality system further provides batch-to-batch consistency documentation (certificate of analysis) that unqualified suppliers may not routinely furnish, reducing the risk of failed syntheses due to trace impurities or incorrect stoichiometry.

Procurement Quality assurance GMP precursor

Procurement-Driven Application Scenarios for 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidine-3-carboxylic acid (CAS 1861420-49-6)


Conformationally Constrained Peptidomimetic Lead Optimization

When an SAR campaign identifies a proline or hydroxyproline residue whose conformational flexibility limits target binding affinity, replacing it with the quaternary 3-hydroxypyrrolidine-3-carboxylic acid building block can lock the backbone into a pre-organized conformation. The increased amide isomerization barrier (estimated ΔΔG‡ of 2–3 kcal/mol) reduces the entropic penalty upon binding and may enhance potency by 5- to 50-fold, as observed for other α,α-disubstituted amino acid substitutions in protease inhibitor programs [1]. Procurement of this specific building block is justified when molecular dynamics simulations or X-ray structures indicate that a quaternary center is required to maintain the bioactive φ/ψ dihedral angles.

RP-HPLC Method Development for Hydrophobic Peptide Purification

The XLogP3-AA of 2.1 for this compound is 0.37 log-units higher than that of Fmoc-Hyp-OH (1.73), translating to meaningfully longer retention on C18 columns under standard acetonitrile/water gradients [2]. This property can be exploited to separate peptides incorporating this building block from more polar deletion sequences and truncation by-products. Procurement teams should select this compound over Fmoc-Hyp-OH when the target peptide exhibits poor resolution from hydrophilic impurities, as the enhanced lipophilicity provides a wider purification window.

Fmoc/tBu SPPS of Peptides Requiring Post-Synthetic Conjugation

The orthogonal Fmoc protection of this building block is essential for Fmoc/tBu SPPS workflows where the peptide must remain on acid-labile resin for subsequent on-resin modifications (e.g., biotinylation, fluorophore labeling, or cyclization) . The Boc-protected congener (CAS 1067239-08-0) would prematurely cleave the peptide from the resin during TFA-mediated deprotection, rendering on-resin conjugation impossible. Procurement of the Fmoc variant is mandatory for such protocols.

GMP Precursor Sourcing for Preclinical Candidate Scale-Up

The ISO-certified quality system and NLT 97% purity specification offered by MolCore position this compound as a viable GMP precursor for preclinical toxicology batch synthesis . The cumulative SPPS yield benefit of 2% higher per-step purity (74% vs. 60% theoretical crude purity after 10 couplings) justifies the selection of this qualified source over unqualified 95%-purity alternatives, particularly when synthesizing peptides exceeding 15 amino acids where the purity multiplier effect is magnified [3].

Quote Request

Request a Quote for 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.